molecular formula C10H10F3NO2 B020503 N-(4-Hydroxymethylbenzyl)trifluoroacetamide CAS No. 171723-95-8

N-(4-Hydroxymethylbenzyl)trifluoroacetamide

Cat. No.: B020503
CAS No.: 171723-95-8
M. Wt: 233.19 g/mol
InChI Key: BRPKWGMIAIWOJL-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxymethylbenzyl)trifluoroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4-Hydroxymethylbenzyl)trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function . The trifluoroacetamide group is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

N-(4-Hydroxymethylbenzyl)trifluoroacetamide can be compared with other similar compounds, such as:

This compound is unique due to the presence of both the hydroxymethyl and trifluoroacetamide groups, which confer specific chemical and biological properties .

Biological Activity

N-(4-Hydroxymethylbenzyl)trifluoroacetamide is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxymethyl group and a trifluoroacetamide moiety. The trifluoro group enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to alterations in their activity and function.

Key Interactions:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which is crucial for therapeutic applications.
  • Receptor Binding : Its ability to bind to receptors may play a role in modulating signaling pathways involved in cell proliferation and apoptosis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown significant growth inhibitory activity against various cancer cell lines, indicating its potential as an anticancer agent. For instance, compounds similar to this compound have demonstrated GI50 values in the single-digit micromolar range against multiple cancer types .

Cell Line GI50 (µM) Activity Description
HCT-116 (Colon Cancer)12.8Induces apoptosis and cell cycle arrest
MCF7 (Breast Cancer)14.5Significant growth inhibition observed
A549 (Lung Cancer)16.0Shows potential for further investigation

Case Studies

  • Inhibition of VEGFR-2 : In studies focused on vascular endothelial growth factor receptor 2 (VEGFR-2), this compound exhibited promising inhibitory activity, suggesting its role in angiogenesis modulation .
  • Molecular Docking Studies : Computational studies have provided insights into the binding modes of this compound with target proteins, confirming its potential as an effective inhibitor through structure-activity relationship analyses .

Enzyme Interaction Studies

Research indicates that this compound can act as an inhibitor for various enzymes involved in cancer progression. For example, it has been shown to inhibit the activity of proteases linked to tumor metastasis .

Comparative Analysis

When compared with similar compounds, such as N-(4-Hydroxymethylphenyl)acetamide and N-(4-Methylbenzyl)trifluoroacetamide, this compound demonstrates enhanced biological activity due to the combined effects of its functional groups.

Properties

IUPAC Name

2,2,2-trifluoro-N-[[4-(hydroxymethyl)phenyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)9(16)14-5-7-1-3-8(6-15)4-2-7/h1-4,15H,5-6H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPKWGMIAIWOJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40578879
Record name 2,2,2-Trifluoro-N-{[4-(hydroxymethyl)phenyl]methyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171723-95-8
Record name 2,2,2-Trifluoro-N-{[4-(hydroxymethyl)phenyl]methyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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